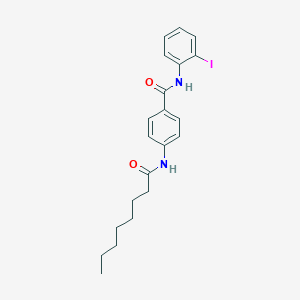
N-(2-iodophenyl)-4-(octanoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-iodophenyl)-4-(octanoylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to a phenyl ring and an octanoylamino group attached to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)-4-(octanoylamino)benzamide typically involves the following steps:
Amidation: The formation of the benzamide structure involves the reaction of an amine with a benzoyl chloride derivative. In this case, octanoylamine reacts with 4-aminobenzoyl chloride to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-iodophenyl)-4-(octanoylamino)benzamide can undergo various chemical reactions, including:
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the amide or phenyl ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium azide, potassium cyanide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of N-(2-phenyl)-4-(octanoylamino)benzamide.
Substitution: Formation of N-(2-substituted phenyl)-4-(octanoylamino)benzamide derivatives.
Oxidation: Formation of oxidized benzamide derivatives.
Applications De Recherche Scientifique
N-(2-iodophenyl)-4-(octanoylamino)benzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules through various chemical transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-iodophenyl)-4-(octanoylamino)benzamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the amide group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[Benzoyl(ethyl)amino]-N-(2-iodophenyl)-N-methylbenzamide
- N-(2-iodophenyl)-N-alkylcinnamides
Uniqueness
N-(2-iodophenyl)-4-(octanoylamino)benzamide is unique due to the presence of the octanoylamino group, which imparts distinct chemical and physical properties. This differentiates it from other similar compounds and may contribute to its specific biological activities and applications.
Propriétés
Formule moléculaire |
C21H25IN2O2 |
|---|---|
Poids moléculaire |
464.3 g/mol |
Nom IUPAC |
N-(2-iodophenyl)-4-(octanoylamino)benzamide |
InChI |
InChI=1S/C21H25IN2O2/c1-2-3-4-5-6-11-20(25)23-17-14-12-16(13-15-17)21(26)24-19-10-8-7-9-18(19)22/h7-10,12-15H,2-6,11H2,1H3,(H,23,25)(H,24,26) |
Clé InChI |
BLOHQUKMTMDROW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({N'-[(E)-(2-Hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B15017305.png)

![N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15017310.png)
![3-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B15017313.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15017315.png)
![2-(4-Chlorophenyl)-5-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15017322.png)
![4-Chloro-N-({N'-[(E)-(3,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15017323.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-3-methylbenzamide](/img/structure/B15017332.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B15017333.png)
![5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15017340.png)
![octyl 4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B15017346.png)
![N-({N'-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15017351.png)

![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol](/img/structure/B15017359.png)
